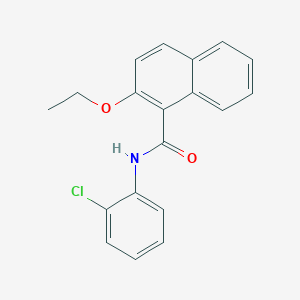![molecular formula C24H23ClN2O3 B308938 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308938.png)
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves the inhibition of several signaling pathways involved in the progression of cancer. This compound targets the RAF/MEK/ERK signaling pathway, which is involved in the proliferation and survival of cancer cells. It also targets the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also inhibits angiogenesis and tumor growth by targeting the VEGFR and PDGFR signaling pathways. Additionally, it has been found to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms involved in cancer progression and developing new treatments for cancer. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. One potential direction is the development of new analogs of this compound with improved potency and reduced toxicity. Another direction is the study of the mechanisms involved in the resistance of cancer cells to this compound. Additionally, this compound has potential applications in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma, and further research is needed to explore these applications. Finally, the use of this compound in combination with other drugs and therapies may also be explored to improve its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This compound is then reacted with 4-methoxyaniline to form 4-chloro-N-(4-methoxyphenyl)-3-aminobenzamide. Finally, this compound is reacted with 4-phenylbutyric acid chloride to obtain 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide.
Applications De Recherche Scientifique
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting several signaling pathways involved in the progression of cancer. This compound has also shown potential in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma.
Propriétés
Nom du produit |
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C24H23ClN2O3 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
4-chloro-N-(4-methoxyphenyl)-3-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-30-20-13-11-19(12-14-20)26-24(29)18-10-15-21(25)22(16-18)27-23(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,26,29)(H,27,28) |
Clé InChI |
UAIUYDHONHHJII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



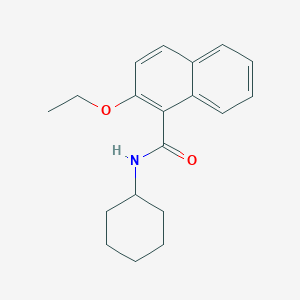
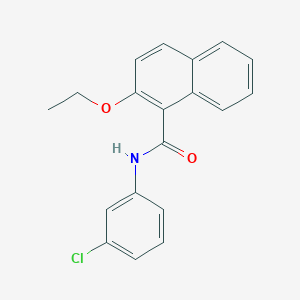
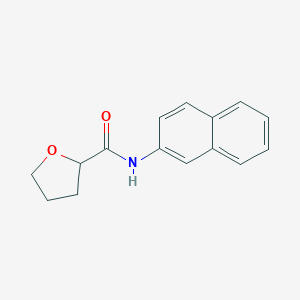
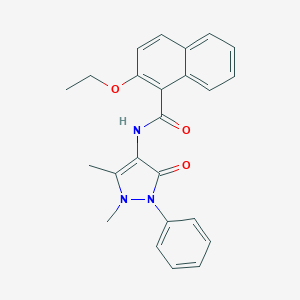

![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)


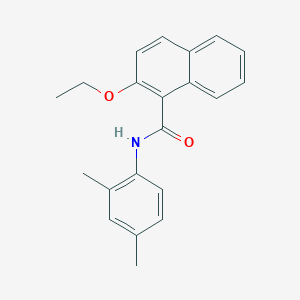

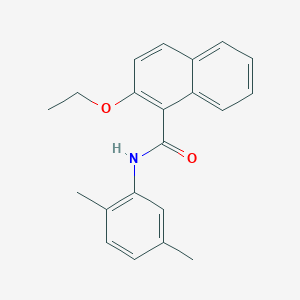
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)
